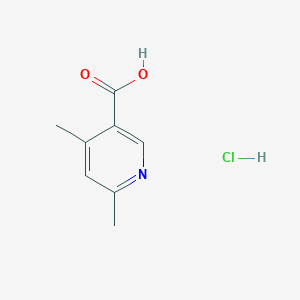

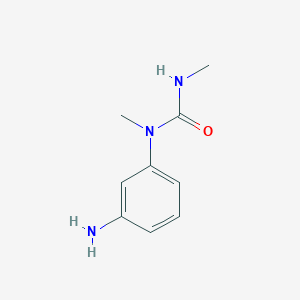

3-Imidazol-1-ylpropanehydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of imidazoles can be achieved through various methods. One recent approach involves cyclization of amido-nitriles to form disubstituted imidazoles. For instance, researchers have reported a protocol using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization to yield 2,4-disubstituted NH-imidazoles .

Chemical Reactions Analysis

The formation of imidazoles involves various bond disconnections. Recent advances have focused on regiocontrolled synthesis. For instance, researchers have developed methods for constructing imidazole rings via one-bond-forming reactions, such as cyclization of amido-nitriles. These methodologies consider functional group compatibility, substitution patterns, and reaction mechanisms .

Physical And Chemical Properties Analysis

科学的研究の応用

Antifungal Resistance and Control

Imidazole derivatives, such as those studied in the context of fungicides, have shown significant impact in addressing resistance mechanisms. Research by Cools and Fraaije (2013) on azole fungicides (which include imidazoles) describes the molecular mechanisms behind the decline in sensitivity to these compounds in certain pathogens, emphasizing the evolution of resistance and suggesting strategies for future control measures (Cools & Fraaije, 2013).

Corrosion Inhibition

Imidazoline derivatives, closely related to imidazoles, are extensively employed as corrosion inhibitors. Sriplai and Sombatmankhong (2023) provide a comprehensive review of these compounds' effectiveness in preventing corrosion, highlighting their low toxicity, cost-effectiveness, and environmental friendliness. This underscores their pivotal role in maintaining the integrity of metal surfaces in various industrial applications (Sriplai & Sombatmankhong, 2023).

Medicinal Chemistry

In medicinal chemistry, imidazole scaffolds are integral to the development of therapeutic agents. Garrido et al. (2021) explore imidazo[1,2-b]pyridazine derivatives, highlighting their role in producing bioactive molecules for potential therapeutic applications, including as kinase inhibitors (Garrido et al., 2021).

Cardiovascular Research

Imidazoline receptors, as discussed by Ernsberger, Friedman, and Koletsky (1997), play a crucial role in cardiovascular control and treatment of metabolic syndromes. Their research on I1-imidazoline receptors illuminates the mechanism of action of certain antihypertensive agents and their potential in treating conditions like metabolic syndrome X (Ernsberger et al., 1997).

Antioxidant Activity Analysis

The study of antioxidants is pivotal in fields ranging from food engineering to pharmacy. Munteanu and Apetrei (2021) critically review methods used to determine antioxidant activity, showcasing the relevance of imidazole derivatives in analyzing and understanding antioxidant capacities in various samples (Munteanu & Apetrei, 2021).

特性

IUPAC Name |

3-imidazol-1-ylpropanehydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c7-9-6(11)1-3-10-4-2-8-5-10/h2,4-5H,1,3,7H2,(H,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNLSZBNWUHUATF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CCC(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-difluorophenyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2697449.png)

![2,5-dichloro-N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)thiophene-3-carboxamide hydrochloride](/img/structure/B2697451.png)

![2-[(2-Chlorophenyl)methylsulfanyl]-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2697452.png)

![N-[1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]benzenesulfonamide](/img/structure/B2697456.png)

![Methyl 4-[3-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B2697460.png)

![5-(trifluoromethyl)-4-({[3-(trifluoromethyl)benzyl]amino}methylene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2697466.png)

![2-[4-(Propan-2-yl)phenyl]pyrrolidine](/img/structure/B2697467.png)